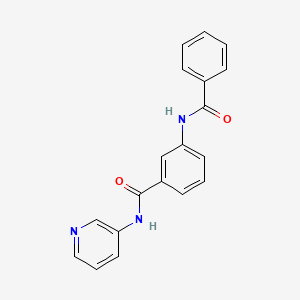
3-(benzoylamino)-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzoylamino)-N-3-pyridinylbenzamide, commonly known as BPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPB is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. In
作用机制
The mechanism of action of BPB is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BPB has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory prostaglandins. BPB has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In addition, BPB has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
BPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory prostaglandins. BPB has also been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus. In addition, BPB has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
实验室实验的优点和局限性
BPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using BPB in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on BPB. One area of research is to further investigate its mechanism of action. Understanding how BPB works at the molecular level could provide insights into its potential therapeutic applications. Another area of research is to explore its potential as a treatment for viral infections, such as hepatitis C. Finally, research could be conducted to investigate the potential of BPB as a treatment for various types of cancer.
合成方法
The synthesis of BPB involves a series of chemical reactions. The starting material for the synthesis is 3-aminobenzamide, which is reacted with pyridine-3-carboxylic acid to form 3-(pyridin-3-yl)benzamide. This intermediate is then reacted with benzoyl chloride to form BPB. The overall yield of the synthesis is around 50%.
科学研究应用
BPB has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. BPB has also been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus. In addition, BPB has been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
3-benzamido-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWGJYENVJWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)
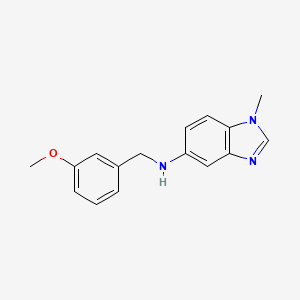
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)
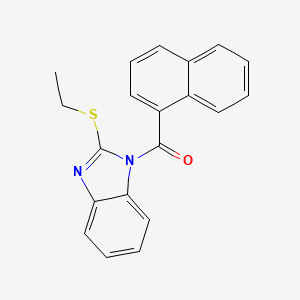
![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
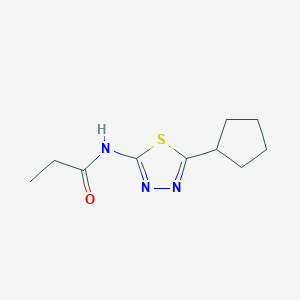
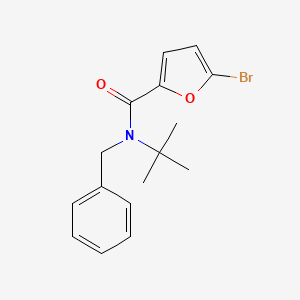
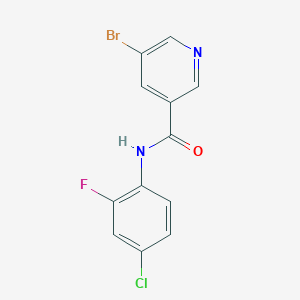
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
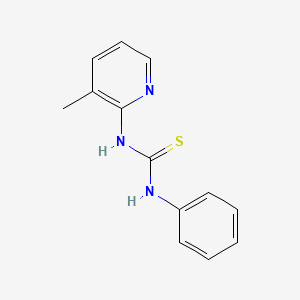

![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)